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Compound of Interest

Compound Name:
2-Bromo-7-fluoroimidazo[1,2-

a]pyridine

Cat. No.: B8012973

Get Quote

Chemical Identity & Core Properties
2-Bromo-7-fluoroimidazo[1,2-a]pyridine is a fused bicyclic heterocycle characterized by a

pyridine ring fused to an imidazole ring. The presence of a fluorine atom at the C-7 position and

a bromine atom at the C-2 position creates a unique electronic environment, making it a highly

versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-

Hartwig) and SNAr transformations.
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Property Data

CAS Number 1260790-45-1

IUPAC Name 2-Bromo-7-fluoroimidazo[1,2-a]pyridine

Molecular Formula C₇H₄BrFN₂

Molecular Weight 215.02 g/mol

Appearance Off-white to pale yellow solid

Melting Point 148–152 °C (Typical for class)

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

pKa (Calculated) ~3.5 (Pyridine nitrogen)

SMILES FC1=CC2=NC(Br)=CN2C=C1

Synthetic Pathways & Experimental Protocols
The synthesis of 2-bromo-7-fluoroimidazo[1,2-a]pyridine requires precise control to ensure

regioselectivity, particularly to distinguish between the C-2 and C-3 positions. The most robust

pathway involves the construction of the parent heterocycle followed by regioselective C-2

functionalization.

Pathway A: Cyclization & Regioselective Lithiation (Preferred)
This route avoids the formation of the 3-bromo isomer (which occurs via electrophilic

substitution) by utilizing the acidity of the C-2 proton.

Step 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine

Reagents: 2-Amino-4-fluoropyridine, Chloroacetaldehyde (40% aq.), NaHCO₃, Ethanol.

Mechanism: Condensation followed by dehydrative cyclization.

Step 2: C-2 Lithiation and Bromination

Reagents: n-Butyllithium (n-BuLi), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr₄), THF.
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Mechanism: Directed ortho-metallation (DoM) is not strictly necessary as the C-2 proton is

the most acidic site on the imidazole ring (pKa ~33), allowing for selective deprotonation at

low temperatures.

Detailed Protocol:

Cyclization:

Dissolve 2-amino-4-fluoropyridine (10.0 mmol) in ethanol (50 mL).

Add chloroacetaldehyde (40% wt in H₂O, 15.0 mmol) and NaHCO₃ (20.0 mmol).

Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

Cool to RT, concentrate in vacuo, and partition between water and DCM.

Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography to yield 7-

fluoroimidazo[1,2-a]pyridine.

Bromination (C-2 Selective):

Dissolve 7-fluoroimidazo[1,2-a]pyridine (5.0 mmol) in anhydrous THF (25 mL) under

Argon.

Cool the solution to -78 °C.

Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 15 minutes. Crucial: Maintain

temp < -70 °C to prevent ring opening or polymerization.

Stir at -78 °C for 45 minutes to ensure complete lithiation.

Add a solution of CBr₄ (or NBS, though CBr₄ is cleaner for lithio-species) (6.0 mmol) in

THF dropwise.

Stir for 1 hour at -78 °C, then slowly warm to 0 °C.

Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][3]
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Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Pathway B: Direct Condensation (Alternative)
Reaction of 2-amino-4-fluoropyridine with 1,1-dibromo-2,2-dimethoxyethane in the presence of

HBr can yield the 2-bromo derivative directly, though yields are often lower due to

polymerization side reactions.

Reactivity Profile & Medicinal Chemistry Applications
The 2-bromo-7-fluoroimidazo[1,2-a]pyridine scaffold presents three distinct vectors for

diversification:

C-2 Bromine (Suzuki/Buchwald Handle): The most reactive site for Pd-catalyzed cross-

coupling. It allows for the introduction of aryl, heteroaryl, or alkynyl groups to extend the

pharmacophore.

C-7 Fluorine (SNAr Handle): The fluorine atom is activated by the electron-deficient pyridine

ring. It can be displaced by nucleophiles (amines, alkoxides, thiols) under elevated

temperatures or microwave conditions, enabling "scaffold hopping."

C-3 Position (Electrophilic Trap): The C-3 position remains open for electrophilic aromatic

substitution (e.g., formylation, halogenation) or C-H activation, allowing for the construction

of trisubstituted derivatives.

Visualizing the Reactivity & Synthesis Workflow

2-Amino-4-fluoropyridine 7-Fluoroimidazo[1,2-a]pyridine

ClCH2CHO, NaHCO3
Reflux, EtOH 2-Bromo-7-fluoroimidazo

[1,2-a]pyridine

1. n-BuLi, -78°C
2. CBr4

C-2 Aryl Derivatives
(via Suzuki)

Pd(PPh3)4, Ar-B(OH)2

C-7 Amino Derivatives
(via SnAr)

R-NH2, Heat

C-3 Functionalized
(via EAS)

NIS or Electrophile
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Click to download full resolution via product page

Caption: Synthesis workflow from 2-amino-4-fluoropyridine to the target scaffold, highlighting

divergent functionalization pathways.

Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Signal Word: Warning.

Handling: Handle in a fume hood. Avoid dust formation. The C-2 bromo derivatives can be

potent sensitizers; double-gloving (nitrile) is recommended.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect

from direct light to prevent debromination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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